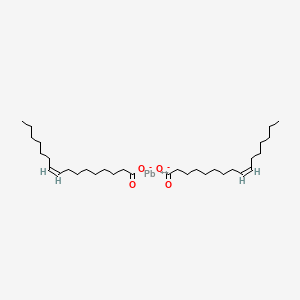
Lead(2+) (Z)-hexadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(2+) (Z)-hexadec-9-enoate is an organometallic compound where lead is coordinated with a fatty acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(2+) (Z)-hexadec-9-enoate can be synthesized through the reaction of lead(II) acetate with hexadec-9-enoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The lead(II) acetate acts as a lead source, while hexadec-9-enoic acid provides the fatty acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond in the hexadec-9-enoate moiety.
Substitution: The lead center can participate in substitution reactions where ligands around the lead ion are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the double bond.
Nucleophiles: Various nucleophiles, including halides and thiols, can react with the lead center under mild conditions.
Major Products:
Oxidation Products: Oxidation of the double bond can lead to the formation of epoxides or diols.
Substitution Products: Substitution reactions can yield lead complexes with different ligands, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lead(2+) (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in certain organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to the toxic effects of lead on microorganisms.
Medicine: While lead compounds are generally toxic, derivatives like this compound are studied for their potential use in targeted drug delivery systems.
Industry: It is used in the production of specialized coatings and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Lead(2+) (Z)-hexadec-9-enoate involves its interaction with biological molecules and cellular structures. The lead ion can bind to thiol groups in proteins, disrupting their function. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Lead(2+) acetate: Another lead compound with similar coordination chemistry but different applications.
Lead(2+) stearate: A lead fatty acid derivative with a saturated fatty acid moiety.
Lead(2+) oleate: Similar to Lead(2+) (Z)-hexadec-9-enoate but with a different unsaturated fatty acid.
Uniqueness: this compound is unique due to its specific fatty acid moiety, which imparts distinct chemical and physical properties. Its unsaturated bond allows for additional chemical modifications, making it versatile for various applications.
Propiedades
Número CAS |
90388-15-1 |
|---|---|
Fórmula molecular |
C32H58O4Pb |
Peso molecular |
714 g/mol |
Nombre IUPAC |
(Z)-hexadec-9-enoate;lead(2+) |
InChI |
InChI=1S/2C16H30O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
Clave InChI |
SAHXWAXNVXDWCT-ATMONBRVSA-L |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


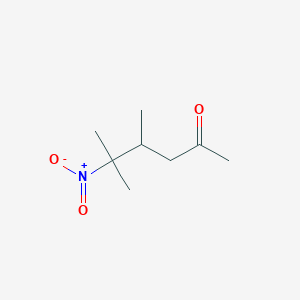
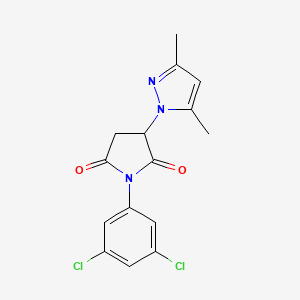
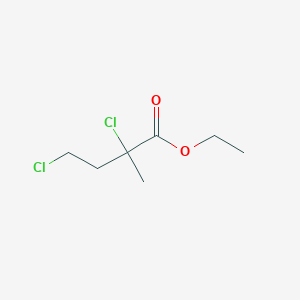

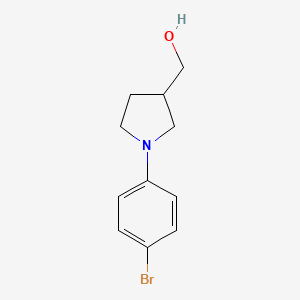
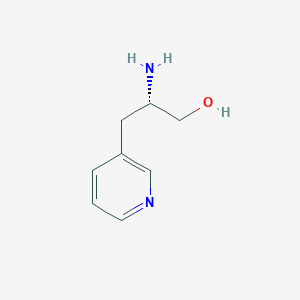
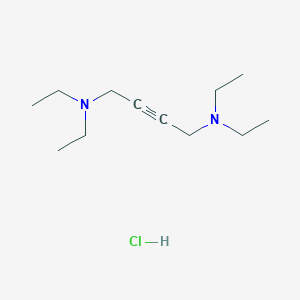
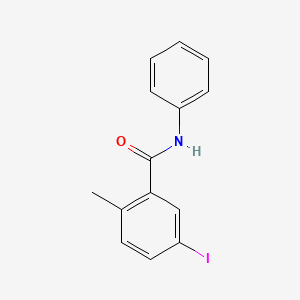
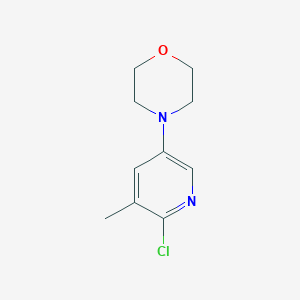
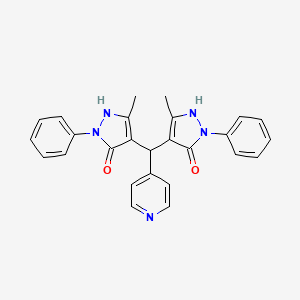
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)
![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)
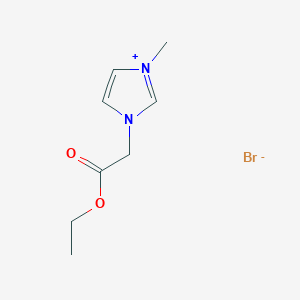
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)
